

# Voxtalisib and Bendamustine in Refractory Lymphoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the combination therapy of **voxtalisib** and bendamustine for the treatment of refractory lymphoma. It objectively compares this regimen with established alternative therapies, supported by experimental data from clinical trials. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.

#### Introduction to Voxtalisib

**Voxtalisib** (SAR245409) is an investigational dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many B-cell malignancies.[2] By targeting both PI3K and mTOR, **voxtalisib** aims to provide a more comprehensive blockade of this key oncogenic pathway.

## **Voxtalisib Signaling Pathway**

The following diagram illustrates the mechanism of action of **voxtalisib** in the PI3K/mTOR signaling pathway.





Click to download full resolution via product page

Caption: Voxtalisib inhibits PI3K and mTOR, blocking downstream signaling for cell survival.

# Clinical Trial Data: Voxtalisib in Combination with Bendamustine

A Phase Ib dose-escalation study evaluated the safety and efficacy of **voxtalisib** in combination with rituximab and bendamustine in patients with relapsed or refractory B-cell malignancies.[3][4]

#### **Efficacy Data**

The combination of **voxtalisib** with rituximab and bendamustine demonstrated encouraging anti-tumor activity.[3] Of the 35 efficacy-evaluable patients, the overall response rate (ORR) was 48.5%, with 11.4% achieving a complete response (CR) and 37.1% achieving a partial response (PR).[3][4]



| Efficacy Endpoint           | Voxtalisib + Rituximab + Bendamustine[3] [4] |
|-----------------------------|----------------------------------------------|
| Overall Response Rate (ORR) | 48.5%                                        |
| Complete Response (CR)      | 11.4%                                        |
| Partial Response (PR)       | 37.1%                                        |

## **Safety Profile**

The recommended Phase II dose (RP2D) of **voxtalisib** in this combination was 50 mg twice daily.[3] The treatment-emergent adverse events (AEs) were generally manageable.

| Adverse Event (Any Grade) | Voxtalisib + Rituximab + Bendamustine (%)[3][4] |
|---------------------------|-------------------------------------------------|
| Nausea                    | 45.9%                                           |
| Fatigue                   | 37.8%                                           |
| Headache                  | 32.4%                                           |
| Pyrexia                   | 32.4%                                           |

| Grade ≥3 Adverse Event | Voxtalisib + Rituximab + Bendamustine (%)[3][4] |
|------------------------|-------------------------------------------------|
| Neutropenia            | 27.0%                                           |
| Thrombocytopenia       | 24.3%                                           |
| Anemia                 | 16.2%                                           |
| Febrile Neutropenia    | 10.8%                                           |

## **Comparative Analysis with Alternative Therapies**

The following tables compare the efficacy of the **voxtalisib**, rituximab, and bendamustine combination with other common therapies for refractory lymphoma. It is important to note that



these are not head-to-head comparisons and patient populations may differ across studies.

Chemotherapy-Based Regimens

| Treatment Regimen                              | Overall Response<br>Rate (ORR) | Complete<br>Response (CR) | Progression-Free<br>Survival (PFS) |
|------------------------------------------------|--------------------------------|---------------------------|------------------------------------|
| Voxtalisib + Rituximab<br>+ Bendamustine[3][4] | 48.5%                          | 11.4%                     | Not Reported                       |
| Bendamustine + Rituximab[2][5][6]              | 50%                            | 28%                       | 8.8 months                         |
| Bendamustine + Lenalidomide + Rituximab[7]     | 35%                            | 20%                       | Not Reported                       |

**Targeted Therapies** 

| Treatment Regimen                                     | Overall Response<br>Rate (ORR) | Complete<br>Response (CR) | Progression-Free<br>Survival (PFS) |
|-------------------------------------------------------|--------------------------------|---------------------------|------------------------------------|
| Ibrutinib (Follicular<br>Lymphoma)[8]                 | 37.5%                          | 12.5%                     | 14 months                          |
| Copanlisib (Indolent Lymphoma)[9][10]                 | 59%                            | 12%                       | 11.2 months                        |
| Duvelisib (Peripheral<br>T-Cell Lymphoma)[11]<br>[12] | 48%                            | 33%                       | 3.45 months                        |

**CAR T-Cell Therapy** 

| Treatment Regimen                     | Overall Response | Complete      | 4-Year Overall |
|---------------------------------------|------------------|---------------|----------------|
|                                       | Rate (ORR)       | Response (CR) | Survival (OS)  |
| Axicabtagene Ciloleucel (Axi-cel)[13] | Not Reported     | Not Reported  | ~55%           |



## **Experimental Protocols**

This section outlines the methodologies for the key clinical trials cited in this guide.

#### **Voxtalisib + Rituximab + Bendamustine (Phase Ib Study)**



Click to download full resolution via product page

Caption: Workflow of the Phase Ib trial of **voxtalisib** with chemoimmunotherapy.

- Study Design: A Phase Ib, open-label, multicenter, dose-escalation study utilizing a 3+3 design.[3][4]
- Patient Population: Patients with relapsed or refractory indolent B-cell non-Hodgkin lymphoma (NHL), mantle cell lymphoma (MCL), or chronic lymphocytic leukemia (CLL).[3]



- Treatment: Voxtalisib was administered orally twice daily (BID) at doses of 30 mg or 50 mg in combination with standard doses of rituximab and bendamustine.[3][4]
- Primary Endpoints: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of **voxtalisib** in the combination regimen.[3][4]
- Secondary Endpoints: To evaluate the safety, pharmacokinetics, and preliminary efficacy (overall response rate) of the combination.[3]

#### **Bendamustine + Rituximab (Retrospective Study)**

- Study Design: A multicenter retrospective study.[5][6]
- Patient Population: Patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) who were not eligible for high-dose chemotherapy and autologous stem cell transplantation.[5][6]
- Treatment: Bendamustine was administered at 70 or 90 mg/m² on days 1 and 2 of a 28-day cycle, in combination with rituximab at 375 mg/m² on day 1.[14]
- Endpoints: Evaluation of safety and efficacy, including overall response rate (ORR),
   complete remission (CR), progression-free survival (PFS), and overall survival (OS).[5][6]

#### **Ibrutinib (Phase II DAWN Study)**

- Study Design: An open-label, multicenter, Phase II study.[15]
- Patient Population: Patients with chemoimmunotherapy relapsed or refractory follicular lymphoma.[15]
- Treatment: Ibrutinib was administered orally at a dose of 560 mg once daily.[8]
- Primary Endpoint: Overall response rate (ORR).[8]
- Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[15]

#### **Copanlisib (Phase II CHRONOS-1 Study)**



- Study Design: A Phase II trial.[9][10]
- Patient Population: Patients with relapsed or refractory indolent lymphoma who had received at least two prior therapies.
- Treatment: Copanlisib was administered as an intravenous infusion at 60 mg on days 1, 8, and 15 of a 28-day cycle.[16]
- Primary Endpoint: Objective response rate (ORR).[16]
- Secondary Endpoints: Duration of response, progression-free survival, and overall survival.
   [10]

#### **Duvelisib (Phase II PRIMO Study)**

- Study Design: An open-label, single-arm, Phase 2 trial.[11][12]
- Patient Population: Patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).
   [11][12]
- Treatment: Duvelisib was administered orally at 75 mg twice daily for two 28-day cycles, followed by 25 mg twice daily.[17]
- Primary Endpoint: Overall response rate (ORR) assessed by an independent review committee.[12]

#### **Axicabtagene Ciloleucel (Phase III ZUMA-7 Study)**

- Study Design: A randomized, open-label, multicenter, Phase III trial.[13]
- Patient Population: Adults with large B-cell lymphoma that was refractory to first-line chemoimmunotherapy or had relapsed within 12 months.[13]
- Treatment: Patients were randomized to receive a single infusion of axicabtagene ciloleucel or standard of care, which consisted of two to three cycles of chemoimmunotherapy followed by high-dose therapy and autologous stem cell transplant in responding patients.[13]
- Primary Endpoint: Event-free survival.[13]



Key Secondary Endpoint: Overall survival.[13]

#### Conclusion

The combination of **voxtalisib** with bendamustine and rituximab demonstrates promising clinical activity and a manageable safety profile in patients with relapsed or refractory B-cell malignancies.[3] The overall response rate is comparable to that of other established therapies. However, direct comparative trials are necessary to definitively establish its place in the treatment landscape for refractory lymphoma. The unique dual-inhibitor mechanism of **voxtalisib** warrants further investigation, potentially in specific patient subgroups identified through molecular profiling. This guide provides a foundational comparison to aid researchers and clinicians in evaluating the potential of this novel therapeutic combination.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CAR T-cell therapy for B-cell lymphomas: clinical trial results of available products PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Bendamustine: Safety and Efficacy in the Management of Indolent Non-Hodgkins Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib trial of the PI3K/mTOR inhibitor voxtalisib (SAR245409) in combination with chemoimmunotherapy in patients with relapsed or refractory B-cell malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Safety and efficacy of rituximab plus bendamustine in relapsed or refractory diffuse large B-cell lymphoma patients: an Italian retrospective multicenter study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I study of bendamustine, lenalidomide and rituximab in relapsed and refractory lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Yescarta for Relapsed or Refractory Large B-Cell Lymphoma NCI [cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Secura Bio Presented New Data from its Phase 2 PRIMO Trial of Copiktra® (Duvelisib)
  in Relapsed or Refractory Peripheral T-cell Lymphoma and Announced Plans for its Phase 3
  TERZO Trial at the 2024 American Society of Hematology Meeting BioSpace
  [biospace.com]
- To cite this document: BenchChem. [Voxtalisib and Bendamustine in Refractory Lymphoma:
   A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1684596#voxtalisib-combination-with-bendamustine-in-refractory-lymphoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com